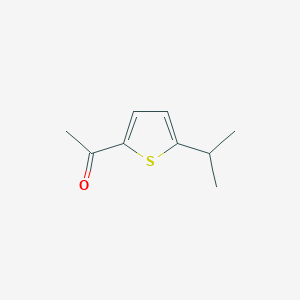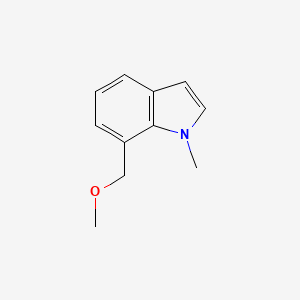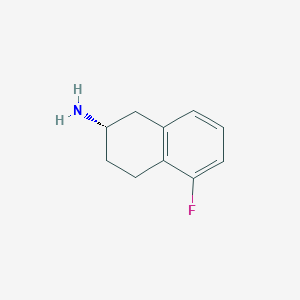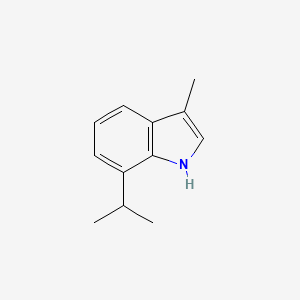
(1R,2R)-2-Fluoro-1,2-dihydronaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-Fluoro-1,2-dihydronaphthalen-1-ol is a chiral organic compound with a unique structure that includes a fluorine atom and a hydroxyl group attached to a dihydronaphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Fluoro-1,2-dihydronaphthalen-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Reduction: The reduction of the naphthalene ring to a dihydronaphthalene ring can be performed using hydrogenation catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-Fluoro-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated naphthalene derivative.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Reduction: Hydrogen gas with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-fluoro-1,2-dihydronaphthalen-1-one.
Reduction: Formation of 2-fluoro-1,2-dihydronaphthalene.
Substitution: Formation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-Fluoro-1,2-dihydronaphthalen-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand the effects of fluorine substitution on biological activity.
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing enantioselectivity and reaction rates.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-Fluoro-1,2-dihydronaphthalen-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s binding affinity and metabolic stability, while the hydroxyl group can participate in hydrogen bonding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-2-Fluoro-1,2-dihydronaphthalene: Lacks the hydroxyl group, affecting its reactivity and applications.
(1R,2R)-2-Chloro-1,2-dihydronaphthalen-1-ol: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.
(1R,2R)-2-Fluoro-1,2-dihydronaphthalen-1-one: Oxidized form with a ketone group instead of a hydroxyl group.
Uniqueness
(1R,2R)-2-Fluoro-1,2-dihydronaphthalen-1-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the hydroxyl group provides opportunities for further functionalization and hydrogen bonding interactions.
Eigenschaften
Molekularformel |
C10H9FO |
|---|---|
Molekulargewicht |
164.18 g/mol |
IUPAC-Name |
(1R,2R)-2-fluoro-1,2-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C10H9FO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-10,12H/t9-,10-/m1/s1 |
InChI-Schlüssel |
GHCBXYISGZCYPU-NXEZZACHSA-N |
Isomerische SMILES |
C1=CC=C2[C@H]([C@@H](C=CC2=C1)F)O |
Kanonische SMILES |
C1=CC=C2C(C(C=CC2=C1)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Aminothieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B11916644.png)






![(NZ)-N-[1-(3-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B11916675.png)




